Disodium 5-sulphido-1H-tetrazole-1-methanesulphonate
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Overview
Description
Disodium 5-sulphido-1H-tetrazole-1-methanesulphonate: is an organic compound with the molecular formula C2H2N4Na2O3S2. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its white crystalline powder form and high solubility in water .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Disodium 5-sulphido-1H-tetrazole-1-methanesulphonate typically involves the reaction of 5-mercapto-1,2,3,4-tetrazole with methanesulfonic acid. The reaction is carried out in a solvent such as ethanol or water under neutral conditions at room temperature or with slight heating. The product is then filtered and dried to obtain the final compound .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated systems and controlled environments helps in maintaining consistency and quality of the product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Disodium 5-sulphido-1H-tetrazole-1-methanesulphonate can undergo oxidation reactions, leading to the formation of disulfide bonds.
Reduction: The compound can be reduced to its thiol form under specific conditions.
Substitution: It can participate in substitution reactions where the sulfonic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents such as sodium borohydride.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products:
Oxidation: Disulfide derivatives.
Reduction: Thiol derivatives.
Substitution: Compounds with different functional groups replacing the sulfonic acid group.
Scientific Research Applications
Mechanism of Action
The mechanism of action of Disodium 5-sulphido-1H-tetrazole-1-methanesulphonate involves its ability to form complexes with metal ions. The compound acts as a tridentate-bridging ligand, linking adjacent metal units and generating complex structures. This property is utilized in various chemical and industrial processes .
Comparison with Similar Compounds
- 5-Mercapto-1-methyltetrazole
- 5-Mercapto-1,2,3,4-tetrazole-1-methyl sulfonic acid
- Disodium 5-sulphido-1H-tetrazole-1-methanesulphonate
Uniqueness: this compound is unique due to its dual functionality as both a thiol and a sulfonic acid derivative. This dual functionality allows it to participate in a wide range of chemical reactions and form stable complexes with metal ions, making it highly versatile in various applications .
Properties
CAS No. |
66242-82-8 |
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Molecular Formula |
C2H2N4Na2O3S2 |
Molecular Weight |
240.18 g/mol |
IUPAC Name |
disodium;(5-sulfidotetrazol-1-yl)methanesulfonate |
InChI |
InChI=1S/C2H4N4O3S2.2Na/c7-11(8,9)1-6-2(10)3-4-5-6;;/h1H2,(H,3,5,10)(H,7,8,9);;/q;2*+1/p-2 |
InChI Key |
FKYPSXIAUQQHJC-UHFFFAOYSA-L |
SMILES |
C(N1C(=NN=N1)[S-])S(=O)(=O)[O-].[Na+].[Na+] |
Canonical SMILES |
C(N1C(=NN=N1)[S-])S(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
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